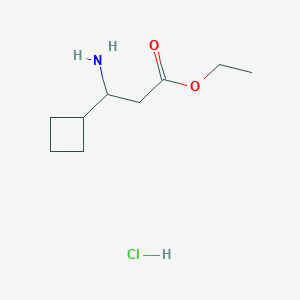![molecular formula C8H5Cl2N3O B13093255 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a pyridine ring, with chlorine atoms at positions 5 and 7, and a methyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.
Substitution: Formation of substituted pyridazinones with various functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione:
1H-pyrazolo[3,4-b]pyridine derivatives: Share a similar core structure but differ in their specific functional groups and properties.
Uniqueness
5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 5 and 7. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5Cl2N3O |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
5,7-dichloro-1-methyl-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-3-4-2-5(9)11-7(10)6(4)8(14)13-12-3/h2H,1H3,(H,13,14) |
InChI Key |
UDSKANQMBMMHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C(N=C(C=C12)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
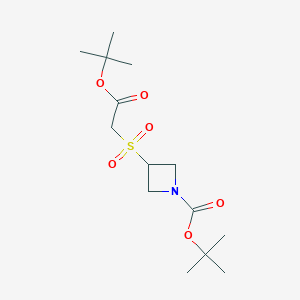

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
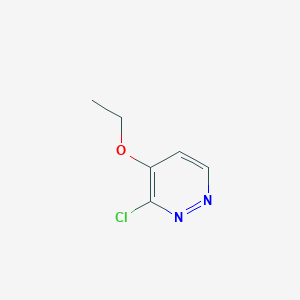
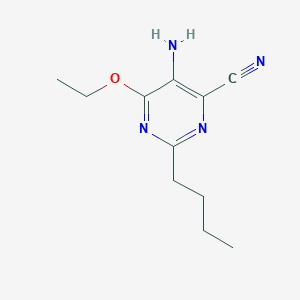

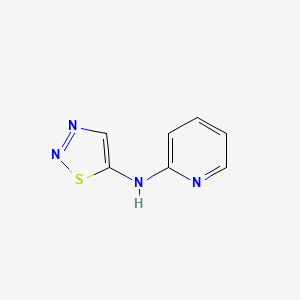
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
